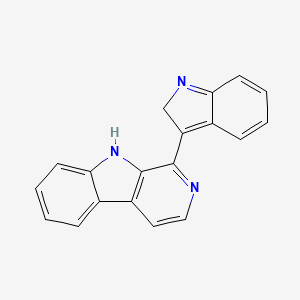
4-(borane-dimethylamino)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(borane-dimethylamino)pyridine, also known as 4-(Dimethylamino)pyridine-borane, is a complex compound . It is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It is also employed in various organic transformations .
Chemical Reactions Analysis
4-(borane-dimethylamino)pyridine is known to be a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and the Steglich rearrangement .Safety and Hazards
The safety data sheet for 4-(borane-dimethylamino)pyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection .
properties
CAS RN |
1769-74-0 |
|---|---|
Product Name |
4-(borane-dimethylamino)pyridine |
Molecular Formula |
C8H14BN |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



